![molecular formula C11H7N3O3 B1436581 5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid CAS No. 1181458-88-7](/img/structure/B1436581.png)
5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid
Übersicht
Beschreibung
5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid is a chemical compound with the molecular formula C11H7N3O3 . It is a member of the pyrazoloquinoline family .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazoloquinazoline core with a carboxylic acid group attached . The molecular weight is 229.192 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C11H7N3O3 and a molecular weight of 229.192 Da . Additional properties such as density, melting point, and boiling point are not provided in the search results .Wissenschaftliche Forschungsanwendungen
GABA A Receptor Modulation
This compound has been studied for its potential to modulate GABA A receptors, which are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA). These receptors are involved in mediating the inhibitory effects of GABA in the central nervous system .
Anti-Inflammatory Activity
Pyrazoloquinazoline derivatives have shown promise in anti-inflammatory activity. For example, certain compounds have been tested in vivo for their ability to reduce edema without causing gastric ulcerogenic effects .
Pharmaceutical Testing
The compound is available for purchase as a reference standard for pharmaceutical testing, indicating its use in drug development and quality control processes .
Synthesis and Bioactivity Research
Quinazoline derivatives, including pyrazoloquinazolines, have drawn significant attention in synthesis and bioactivity research due to their biological activities. This includes research into new synthetic methods and investigations into their biological effects .
Drug Discovery and Optimization
Some quinazoline derivatives have been approved as drugs for various conditions, such as benign prostatic hyperplasia and certain cancers. The pyrazoloquinazoline structure is of interest in medicinal chemistry for drug discovery and optimization due to its biopharmaceutical activities .
Biological Applications
Pyrazoloquinazoline derivatives have been synthesized and reacted to produce compounds of biological significance. The literature review on these compounds provides insights into their useful applications in biology .
Wirkmechanismus
Target of Action
The primary targets of 5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid are three mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase 2 (ERK2), p38α, and c-Jun N-terminal kinase 3 (JNK3) . These kinases play a crucial role in cellular signaling pathways, regulating various cellular activities such as gene expression, mitosis, differentiation, and cell survival/apoptosis .
Mode of Action
5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid interacts with its targets (ERK2, p38α, and JNK3) by binding to them . Molecular modeling supports that these compounds could effectively bind to ERK2, p38α, and JNK3, with the highest complementarity to JNK3 . The key residues of JNK3 important for this binding were identified .
Biochemical Pathways
The compound’s interaction with its targets affects the MAPK signaling pathway . This pathway is involved in the regulation of various cellular processes, including inflammation. By inhibiting the activity of MAPKs, 5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid can potentially control the inflammatory response .
Result of Action
The molecular and cellular effects of 5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid’s action include the inhibition of lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human THP-1Blue monocytic cells . This results in anti-inflammatory activity, as demonstrated by the reduction of edema in an in vivo carrageenan-induced paw edema model .
Eigenschaften
IUPAC Name |
5-oxo-4H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O3/c15-10-6-3-1-2-4-8(6)14-9(13-10)7(5-12-14)11(16)17/h1-5H,(H,13,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINFFIDJUYJSOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=C(C=NN23)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B1436498.png)
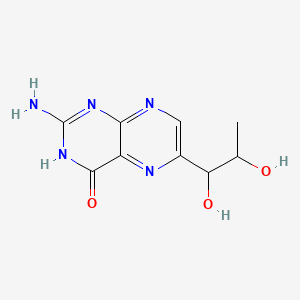
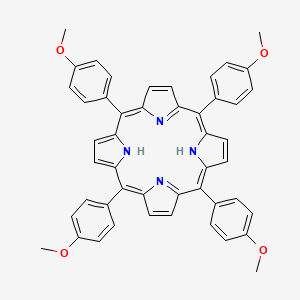
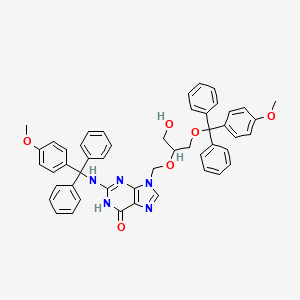
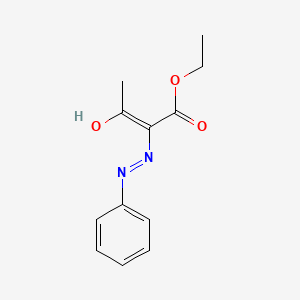
![9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-3H-purin-6-one](/img/structure/B1436510.png)
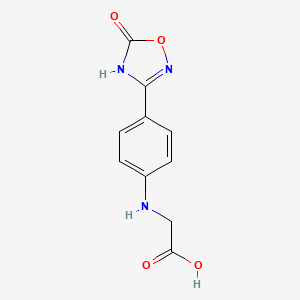

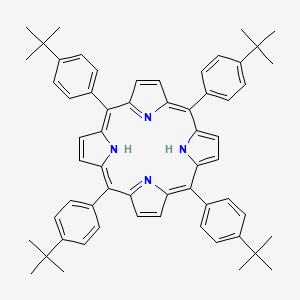
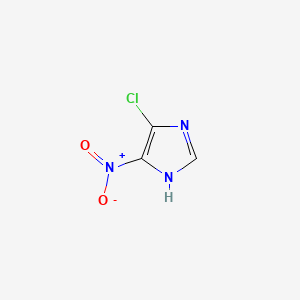
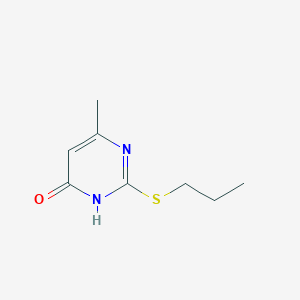
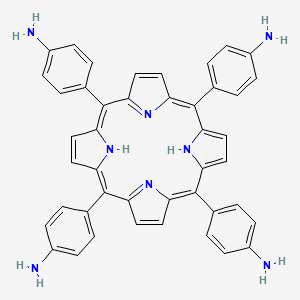

![5-(4-Methoxyphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B1436521.png)